

Woodtide Peptide: Application Notes and Protocols for Safe Handling and Experimental Use

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Compound of Interest

Compound Name: Woodtide
Cat. No.: B12396486

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Introduction

Woodtide is a synthetic peptide widely utilized in biochemical research as a specific substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases. Its sequence is derived from the phosphorylation site of the Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of DYRKs. Due to its specificity, **Woodtide** is an invaluable tool for studying the enzymatic activity and inhibition of DYRK kinases, which are implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer.

This document provides detailed application notes, safety protocols, and experimental guidelines for the proper handling, storage, and use of **Woodtide** peptide in a research setting.

Safety and Handling

While a specific Safety Data Sheet (SDS) with quantitative toxicity data for **Woodtide** is not publicly available, general safety precautions for handling synthetic peptides should be strictly followed. Peptides are generally considered to have low volatility, but the lyophilized powder can be easily aerosolized.

Personal Protective Equipment (PPE):

- **Gloves:** Always wear nitrile or latex gloves to prevent skin contact.
- **Eye Protection:** Safety glasses or goggles are mandatory to protect from splashes or airborne powder.
- **Lab Coat:** A standard laboratory coat should be worn to protect clothing and skin.
- **Respiratory Protection:** When handling larger quantities of lyophilized powder or if there is a risk of aerosolization, a dust mask or respirator is recommended.

Handling Procedures:

- Handle lyophilized **Woodtide** in a clean, well-ventilated area, preferably in a chemical fume hood or a designated peptide handling area.
- Avoid inhalation of the powder.
- Prevent contact with skin, eyes, and mucous membranes.
- Allow the vial to warm to room temperature before opening to minimize moisture absorption, as peptides can be hygroscopic.^{[1][2]}
- Weigh the peptide quickly in a clean, draft-free environment.

First Aid Measures:

- **Inhalation:** If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
- **Skin Contact:** In case of contact, immediately wash the affected area with soap and plenty of water.
- **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- **Ingestion:** If swallowed, rinse mouth with water (only if the person is conscious) and seek medical advice.

Physicochemical and Storage Data

Proper storage is critical to maintain the stability and activity of **Woodtide** peptide. The peptide is typically supplied as a lyophilized powder.

Property	Data / Recommendation
Molecular Formula	C68H123N21O20S
Molecular Weight	1586.93 g/mol
Form	Lyophilized powder
Purity	>95% or >98% (as specified by the supplier)
Storage (Lyophilized)	Long-term: Store at -20°C or -80°C.[3][4] When stored correctly, lyophilized peptides can be stable for several years.[2][5] Short-term: Can be stored at 4°C for several weeks.[4]
Storage (Reconstituted)	Recommended: Aliquot into single-use volumes and store at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles.[3][5] Short-term (Working Solution): Stable for 1-2 weeks at 4°C. [4] Use sterile, pH-neutral buffers (pH 5-7) for reconstitution.[2][4]
Shipping Condition	Typically shipped at ambient temperature as a lyophilized powder.[4]

Experimental Protocols

Woodtide is primarily used as a substrate in kinase assays to measure the activity of DYRK family members, such as DYRK1A and DYRK2.[6][7] Below are example protocols for both radiometric and non-radiometric kinase assays.

Protocol 1: Radiometric Kinase Assay using [γ -³²P]ATP and P81 Phosphocellulose Paper

This traditional method measures the incorporation of a radiolabeled phosphate group from ATP onto the **Woodtide** substrate.

Materials:

- Recombinant DYRK1A enzyme
- **Woodtide** peptide
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP (specific activity ~3000 Ci/mmol)
- Unlabeled ATP
- P81 phosphocellulose paper
- 75 mM Phosphoric Acid
- Scintillation counter and vials

Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. For a final volume of 25 μ L, the final concentrations should be:
 - 20-50 ng Recombinant DYRK1A
 - 50 μ M **Woodtide** peptide[6]
 - 1X Kinase Assay Buffer
 - 100 μ M ATP (spiked with [γ -³²P]ATP)
- Initiate Reaction: Add the ATP solution to the reaction mix to start the kinase reaction.
- Incubation: Incubate the reaction at 30°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

- Stop Reaction: Terminate the reaction by spotting a 20 μ L aliquot onto a labeled square of P81 phosphocellulose paper.
- Washing:
 - Allow the spots to air dry completely.
 - Wash the P81 paper 3-4 times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Perform a final wash with acetone to aid in drying.
- Quantification:
 - Place the dried P81 paper squares into scintillation vials.
 - Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
 - Calculate kinase activity based on the counts per minute (CPM) and the specific activity of the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.

Protocol 2: Non-Radiometric ELISA-Based Kinase Assay

This method uses a phosphorylation-site specific antibody to detect the phosphorylated **Woodtide** peptide, avoiding the use of radioactivity.

Materials:

- Recombinant DYRK1A enzyme
- **Woodtide** peptide (may require biotinylation for capture)
- Streptavidin-coated 96-well plates
- Kinase Assay Buffer (as above)
- ATP

- Phospho-**Woodtide** specific primary antibody
- HRP-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

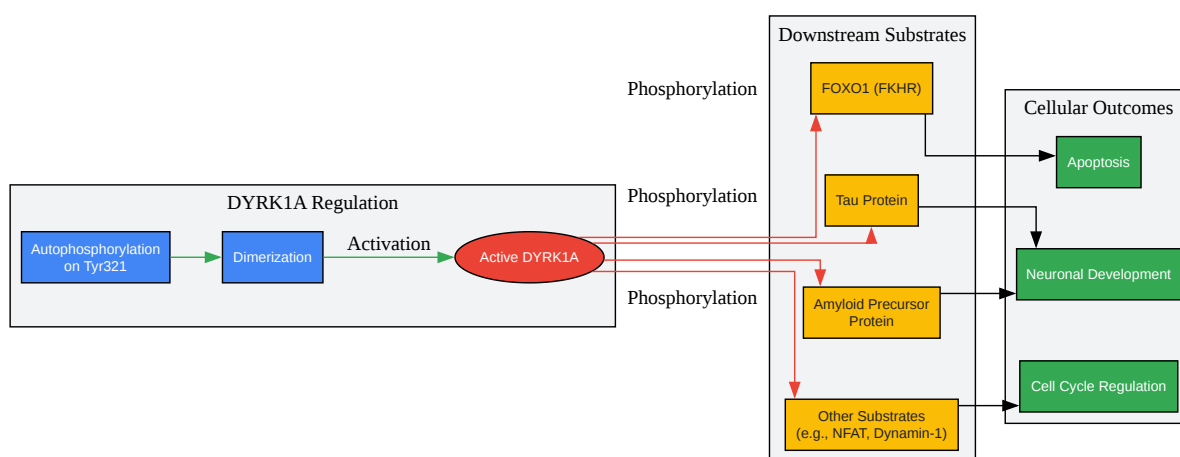
Procedure:

- Substrate Coating: If using biotinylated **Woodtide**, incubate the streptavidin-coated plate with the peptide solution overnight at 4°C. Wash wells with wash buffer (e.g., PBS-T).
- Kinase Reaction:
 - Add the kinase reaction mix to each well: Recombinant DYRK1A, unlabeled ATP, and any test inhibitors in Kinase Assay Buffer.
 - Incubate at 30°C for 30-60 minutes.
- Stopping and Washing: Stop the reaction by adding EDTA and wash the wells multiple times with wash buffer.
- Antibody Incubation:
 - Add the phospho-specific primary antibody to each well and incubate for 1-2 hours at room temperature.
 - Wash the wells.
 - Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Detection:
 - Wash the wells thoroughly.

- Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
- Readout: Add the stop solution and measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of phosphorylated **Woodtide**.

Visualizations

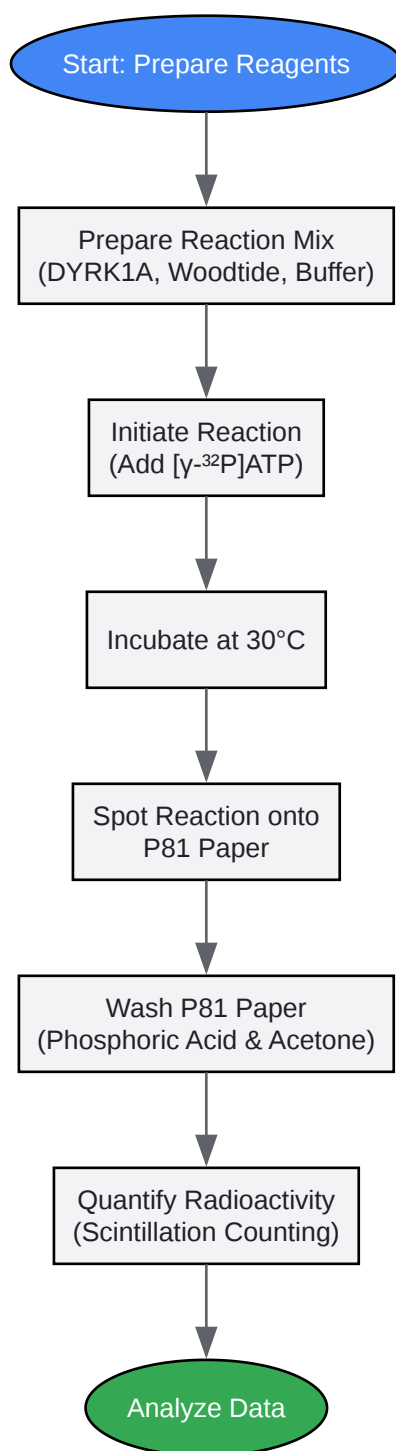
DYRK1A Signaling Context



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Caption: Simplified overview of DYRK1A activation and its key downstream substrates.

Experimental Workflow: Radiometric Kinase Assay



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Caption: Workflow for a radiometric DYRK1A kinase assay using **Woodtide** peptide.

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